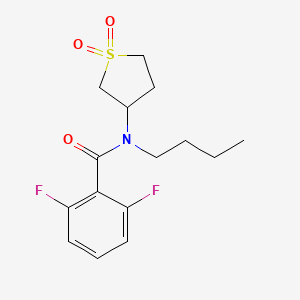

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Based on its name, “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide” likely has a complex molecular structure. The tetrahydrothiophene ring and the benzene ring would form distinct parts of the molecule, with the butyl and amide groups attached to different parts of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound, but without specific information on “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide”, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación

Stabilizing Amide Conformations

N-(pyrimidin-2-yl)pentafluorobenzamide adopts a cis amide bond in the solid state, and its conformational equilibrium in solution is solvent-dependent, suggesting that similar compounds might be used to study solvent effects on molecular conformation (Forbes et al., 2001).

Cellular Proliferation in Tumors

18F-ISO-1, a cellular proliferative marker, evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms, showing potential for similar compounds in diagnostic imaging (Dehdashti et al., 2013).

Novel Aromatic Polyimides

Research on the synthesis of new diamines and their polymerization with various anhydrides to produce polyimides with high thermal stability and solubility in organic solvents suggests potential applications in materials science for similar fluorinated compounds (Butt et al., 2005).

Difluoromethylation Reactions

Difluoromethyltri(n-butyl)ammonium chloride was found effective for difluoromethylation under basic conditions, indicating potential uses of related fluorinated compounds in organic synthesis and chemical modifications (Wang et al., 2011).

Antioxidant Activity of Oxadiazoles

Compounds with 2,6-di-tert-butylphenol moieties demonstrated significant antioxidant activity, suggesting that structurally similar compounds might have applications in studying oxidative stress and potential therapeutic uses (Shakir et al., 2014).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with other molecules, often in the context of its role as a drug or a catalyst. Without specific information on “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide”, it’s difficult to provide a detailed analysis of its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide”, it’s difficult to provide a detailed analysis of its safety and hazards .

Propiedades

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3S/c1-2-3-8-18(11-7-9-22(20,21)10-11)15(19)14-12(16)5-4-6-13(14)17/h4-6,11H,2-3,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMFIUAGWPSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)

![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)